molecular formula C11H6F2N2O3 B1423684 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 1291487-13-2

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B1423684
CAS No.: 1291487-13-2
M. Wt: 252.17 g/mol
InChI Key: AHKBORHBZDSFRD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyridazine ring, which is further substituted with a carboxylic acid group and a ketone group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyridazine ring. The final step involves the oxidation of the resulting compound to introduce the ketone group and the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and high-throughput screening methods can further enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O3/c12-7-2-1-6(5-8(7)13)15-4-3-9(16)10(14-15)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBORHBZDSFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=O)C(=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
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1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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